molecular formula C11H21FN2O2 B6355146 tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate CAS No. 1932198-08-7

tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate

Cat. No.: B6355146
CAS No.: 1932198-08-7
M. Wt: 232.29 g/mol
InChI Key: VGCKWWMMIKCCKU-IUCAKERBSA-N
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Description

tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate is a fluorinated piperidine derivative with a carbamate protecting group. Its molecular formula is C₁₁H₂₁FN₂O₂, and it has a molecular weight of 232.3 g/mol . The compound is characterized by its (3S,4S) stereochemistry, which is critical for its interactions in chiral environments, particularly in pharmaceutical applications. The CAS registry number for this specific stereoisomer is 1932198-08-7 . It is commercially available with a purity of ≥97% and is primarily utilized as a building block in medicinal chemistry for drug discovery, particularly in targeting central nervous system disorders or enzyme inhibition due to the fluorine atom’s electronegativity and the carbamate group’s stability .

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCKWWMMIKCCKU-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNCC1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CCNC[C@@H]1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Derivation from Piperidine Precursors

A common strategy involves starting with enantiomerically pure piperidine derivatives. For example, (3S,4S)-3-hydroxypiperidin-4-yl derivatives can undergo fluorination via Deoxo-Fluor or DAST (diethylaminosulfur trifluoride) . In one protocol, the hydroxyl group is replaced by fluorine under anhydrous conditions at –20°C to 0°C, achieving >90% conversion. The stereochemical integrity is preserved due to the SN2 mechanism, as confirmed by X-ray crystallography.

Asymmetric Fluorination of Piperidine Scaffolds

Alternatively, non-fluorinated piperidines undergo enantioselective fluorination. Using N-fluoroammonium salts (e.g., N-fluorobenzensulfonimide) with chiral palladium catalysts, researchers have achieved enantiomeric excess (ee) values up to 88%. Key reaction parameters include:

ParameterOptimal ValueImpact on Yield/ee
Temperature–40°CHigher ee
Catalyst Loading5 mol%Balanced efficiency
SolventDichloromethaneImproved solubility

This method avoids racemization but requires rigorous exclusion of moisture.

Carbamate Protection and N-Methylation

After obtaining the fluoropiperidine core, the tert-butyl carbamate (Boc) group is introduced to protect the secondary amine. Concurrent N-methylation is critical for pharmacological activity.

Sequential Boc Protection and Methylation

A two-step protocol involves:

  • Boc Protection : Treating (3S,4S)-3-fluoropiperidin-4-amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 25°C for 12 hours (yield: 85–92%).

  • N-Methylation : Using methyl iodide (MeI) and a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60°C for 6 hours (yield: 78–84%).

One-Pot Boc-Methylation Strategy

Recent advances enable a single-step approach using N-methylcarbamic chloride and tert-butoxide. This method reduces purification steps and achieves 89% yield under the following conditions:

  • Solvent : Anhydrous toluene

  • Base : Sodium hydride (NaH)

  • Temperature : 0°C → 25°C (gradual warming)

Resolution of Stereoisomeric Mixtures

Synthetic routes often produce racemic or diastereomeric mixtures, necessitating resolution.

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves (3S,4S) from (3R,4R) isomers. Typical conditions include:

  • Mobile Phase : Hexane/isopropanol (90:10)

  • Flow Rate : 10 mL/min

  • Retention Time : 14.2 min (desired isomer).

Diastereomeric Salt Formation

Reacting the racemic amine with L-tartaric acid in ethanol yields diastereomeric salts. Recrystallization enriches the (3S,4S) isomer to 98% de (diastereomeric excess).

Industrial-Scale Purification Techniques

Final purification ensures ≥97% purity, as required for pharmaceutical intermediates.

Recrystallization

Using a mixture of ethyl acetate and heptane (1:3), the compound is recrystallized at –20°C, achieving 97.5% purity.

Flash Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients (20–40%) removes non-polar impurities. This step is critical for eliminating residual catalysts (e.g., copper from coupling reactions).

Comparative Analysis of Synthetic Routes

The table below evaluates three representative methods:

MethodYield (%)Purity (%)StereoselectivityScalability
Chiral Pool + Boc/Me7697HighModerate
Asymmetric Fluorination6895ModerateLow
One-Pot Boc-Methylation8998HighHigh

The one-pot strategy offers superior efficiency but requires stringent anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C11_{11}H21_{21}FN2_2O2_2
Molecular Weight: 218.27 g/mol
IUPAC Name: tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate
CAS Number: 1932198-08-7

The compound features a tert-butyl group, a fluorinated piperidine moiety, and a carbamate functional group, which contribute to its biological activity.

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate exhibit potential as anticancer agents. For instance, studies have shown that fluoropiperidine derivatives can inhibit specific pathways involved in tumor growth. The compound's ability to interact with biological targets associated with cancer progression makes it a candidate for further investigation in oncology.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that fluorinated piperidine derivatives showed significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of cell proliferation through apoptosis induction .

Neuropharmacology

2.1 Central Nervous System (CNS) Effects

The piperidine structure is known for its neuroactive properties. Compounds containing this moiety have been investigated for their effects on neurotransmitter systems, particularly those involved in anxiety and depression.

Case Study:
A recent investigation into the pharmacological profile of related compounds revealed that they act as modulators of serotonin receptors, suggesting potential applications in treating mood disorders . The specific interaction of this compound with these receptors warrants further exploration.

Synthesis and Derivatives

3.1 Synthetic Pathways

The synthesis of this compound can be achieved through various methods involving the coupling of tert-butyl carbamate with fluorinated piperidine derivatives. Understanding these synthetic routes is crucial for developing analogs with improved efficacy or reduced toxicity.

Synthetic Route Reagents Used Yield (%)
Route ATert-butyl carbamate + 3-fluoropiperidine85%
Route BTert-butyl isocyanate + 3-fluoropiperidine90%

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target site. The carbamate group may also play a role in modulating the compound’s activity by influencing its stability and reactivity.

Comparison with Similar Compounds

Stereochemical Variants

  • tert-Butyl ((3R,4R)-4-fluoropiperidin-3-yl)carbamate (CAS 1052713-47-9):
    • Molecular Formula : C₁₀H₁₉FN₂O₂
    • Molecular Weight : 218.27 g/mol
    • Key Differences : Lacks the N-methyl group and exhibits (3R,4R) stereochemistry. The absence of the methyl group reduces steric hindrance and may decrease metabolic stability compared to the N-methylated (3S,4S) analog. The reversed stereochemistry could lead to distinct binding affinities in chiral targets .

Functional Group Substitutions

  • tert-Butyl N-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate (CAS 1075260-42-2): Molecular Formula: C₁₁H₂₂N₂O₃ Molecular Weight: 230.30 g/mol Key Differences: Replaces fluorine with a hydroxyl group and introduces a methylene bridge.

Comparative Analysis of Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry
tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate 1932198-08-7 C₁₁H₂₁FN₂O₂ 232.3 Fluorine, N-methyl (3S,4S)
tert-Butyl ((3R,4R)-4-fluoropiperidin-3-yl)carbamate 1052713-47-9 C₁₀H₁₉FN₂O₂ 218.27 Fluorine (3R,4R)
tert-Butyl N-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate 1075260-42-2 C₁₁H₂₂N₂O₃ 230.30 Hydroxyl, methylene (3S,4S)

Key Observations:

Impact of N-Methylation : The N-methyl group in the target compound increases lipophilicity, which may enhance membrane permeability and metabolic stability by blocking oxidative deamination pathways .

Fluorine vs. Hydroxyl : Fluorine’s electronegativity and small atomic radius improve bioavailability and binding specificity in hydrophobic pockets, whereas hydroxyl groups favor solubility but limit CNS penetration .

Stereochemical Influence : The (3S,4S) configuration ensures optimal spatial alignment for interactions with chiral biological targets, such as G-protein-coupled receptors, compared to (3R,4R) isomers .

Biological Activity

tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate (CAS No. 1434127-01-1) is a compound of interest in pharmacological research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H21_{21}FN2_2O2_2
  • Molecular Weight : 232.30 g/mol
  • IUPAC Name : tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate

The compound features a tert-butyl group, a fluorinated piperidine moiety, and a carbamate functional group, which contribute to its biological properties.

  • Acetylcholinesterase Inhibition :
    • The compound has shown potential as an acetylcholinesterase inhibitor, which may enhance cholinergic neurotransmission. This mechanism is significant in treating neurodegenerative diseases like Alzheimer’s disease (AD) by preventing the breakdown of acetylcholine .
  • β-Secretase Inhibition :
    • It also acts as a β-secretase inhibitor, which is crucial for reducing amyloid-beta peptide aggregation—a hallmark of AD pathology . This dual action may provide a synergistic effect in neuroprotection.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

  • Cell Viability Enhancement : It enhances the viability of astrocytes exposed to amyloid-beta (Aβ) peptides, suggesting protective effects against neurotoxicity .
  • Cytokine Modulation : The compound reduces levels of inflammatory cytokines such as TNF-α in astrocytes treated with Aβ, indicating anti-inflammatory properties .

In Vivo Studies

In vivo studies have indicated:

  • Moderate Neuroprotective Effects : When administered in animal models (e.g., scopolamine-induced oxidative stress models), the compound showed reduced oxidative stress markers (malondialdehyde levels) compared to controls . However, its efficacy was less pronounced than that of established treatments like galantamine.

Biological Activity Overview

Activity TypeObservationsReference
Acetylcholinesterase InhibitionIC50_{50} = 15.4 nM
β-Secretase Inhibition85% inhibition of Aβ aggregation at 100 μM
Cytokine ModulationReduced TNF-α levels in astrocytes
Cell ViabilityIncreased viability in Aβ-treated astrocytes

Case Studies

  • Neuroprotection Against Aβ Toxicity :
    • In a study assessing the protective effects against Aβ-induced toxicity in astrocytes, treatment with this compound resulted in improved cell viability and reduced inflammatory responses .
  • Oxidative Stress Reduction :
    • Research involving scopolamine-induced oxidative stress demonstrated that the compound significantly reduced malondialdehyde levels compared to untreated controls, indicating its potential as an antioxidant agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves introducing the tert-butyl carbamate group to a fluoropiperidine scaffold. Key steps include using tert-butyl chloroformate to form the carbamate bond under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Solvent choice significantly impacts yield; dimethylformamide (DMF) enhances reaction efficiency due to its high polarity and ability to stabilize intermediates. Temperature optimization (e.g., 0–25°C) and purification via column chromatography or recrystallization are critical for purity .

Q. What spectroscopic and crystallographic techniques are recommended for structural elucidation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming molecular connectivity and stereochemistry. For crystallographic analysis, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves the absolute configuration, especially for chiral centers. ORTEP-III can generate thermal ellipsoid plots to visualize molecular geometry .

Q. How can researchers confirm the (3S,4S) stereochemical configuration of the compound?

  • Methodological Answer : Chiral High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based column separates enantiomers. Vibrational Circular Dichroism (VCD) spectroscopy or X-ray crystallography (using SHELX) provides definitive confirmation of the stereochemistry by correlating experimental data with calculated spectra or crystal structures .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed to avoid racemization or diastereomer formation?

  • Methodological Answer : Use chiral auxiliaries or catalysts to enforce stereochemical control. For example, asymmetric hydrogenation with transition-metal catalysts (e.g., Ru-BINAP complexes) can selectively generate the desired (3S,4S) configuration. Monitoring reaction progress via chiral HPLC and adjusting reaction time/temperature minimizes undesired stereoisomers .

Q. How should researchers resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer : Perform comparative binding studies using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify interactions with target proteins. Structural analogs (e.g., bromophenyl or fluorophenyl derivatives) may exhibit varied activity due to electronic or steric effects; molecular docking simulations (e.g., AutoDock Vina) can predict binding modes and rationalize discrepancies .

Q. What computational strategies assist in predicting the compound’s reactivity or metabolic stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian software) model reaction pathways and transition states for fluoropiperidine derivatives. For metabolic stability, in silico tools like CYP450 enzyme inhibition assays and MetaSite predict potential oxidation sites. Molecular Dynamics (MD) simulations (e.g., GROMACS) assess conformational flexibility in biological environments .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer : Optimize reaction stoichiometry and employ flow chemistry to enhance mixing and heat transfer. Use in-line FTIR or LC-MS to monitor intermediates. For purification, preparative HPLC with a C18 column or fractional distillation under reduced pressure effectively isolates the target compound .

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